Mussaenoside chemical structure and properties
Mussaenoside chemical structure and properties
An In-Depth Technical Guide to Mussaenoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mussaenoside is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane-fused pyran ring system.[1] This technical guide provides a comprehensive overview of Mussaenoside, consolidating current knowledge on its chemical structure, physicochemical properties, natural sources, and demonstrated biological activities. We delve into the methodologies for its extraction and isolation from plant matrices and discuss its potential as an antioxidant, anti-inflammatory, and phytotoxic agent. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Mussaenoside is structurally defined as an iridoid glucoside.[1] The core of its structure is the iridoid skeleton, which is attached to a β-D-glucopyranosyl moiety via a hemiacetalic bond at the C-1 position.[1] The systematic IUPAC name for Mussaenoside is methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate.[2]
The structural elucidation of Mussaenoside and related iridoids is typically achieved through a combination of spectroscopic techniques, primarily one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry (MS).[3][4]
Caption: 2D Chemical Structure of Mussaenoside.
Physicochemical Properties
The physicochemical properties of Mussaenoside are critical for its isolation, characterization, and formulation in potential therapeutic applications. As a glycoside, its properties are heavily influenced by the numerous hydroxyl groups on the sugar moiety, which impart significant polarity.
| Property | Value / Description | Source(s) |
| IUPAC Name | methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | [2] |
| Molecular Formula | C₁₇H₂₆O₁₀ | [2][5] |
| Molecular Weight | 390.38 g/mol | [5] |
| CAS Number | 64421-27-8 | [2][5] |
| Appearance | Typically an amorphous solid or powder when isolated. | [5] |
| Solubility | Soluble in polar protic solvents such as methanol and ethanol-water mixtures. Limited solubility in nonpolar solvents. | [2][3][6][7] |
| Specific Rotation | [α]D22 -81.3 (c 0.30, MeOH) | [2] |
| Melting Point | Not reported; often isolated as an amorphous solid. | |
| XLogP3 | -1.6 | [2] |
Natural Occurrence and Biosynthesis
Natural Sources
Mussaenoside is a secondary metabolite found in various plant species, primarily within the Rubiaceae and Plantaginaceae families. Its isolation has been reported from a diverse range of plants, including:
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Mussaenda species: Found in Mussaenda parviflora, Mussaenda shikokiana, and Mussaenda incana.[3] The Mussaenda genus is a significant source of various iridoids and triterpenes.[3][8]
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Veronica officinalis L.: Also known as speedwell, this plant is a documented source of Mussaenoside.[5]
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Bellardia trixago: Mussaenoside has been isolated from this facultative hemiparasitic plant.
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Other sources: It has also been reported in Scyphiphora hydrophyllacea, Pedicularis semitorta, and has been identified in species of Wendlandia.[2]
Biosynthesis
Iridoids, including Mussaenoside, are monoterpenoids synthesized via the methylerythritol phosphate (MEP) pathway.[1] This pathway, occurring in plant plastids, produces the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form geranyl pyrophosphate (GPP), the universal precursor to monoterpenes. Through a series of complex enzymatic cyclizations and oxidative modifications, GPP is converted into the characteristic cyclopentane-fused pyran ring structure of the iridoid skeleton. The final steps involve glycosylation, typically with glucose, to form the stable glycoside. While the general pathway is understood, the specific enzymatic steps leading to Mussaenoside have not been fully elucidated.
Extraction and Isolation Protocols
The isolation of Mussaenoside from plant material is a multi-step process guided by its polarity. The general workflow involves solvent extraction followed by chromatographic purification. The choice of solvents and chromatographic phases is critical to selectively separate the polar glycoside from other plant metabolites.
General Experimental Workflow
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Plant Material Preparation: The plant material (e.g., leaves, stems, or roots) is dried and ground into a fine powder to maximize the surface area for extraction.
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Solvent Extraction: The powdered material is exhaustively extracted with a polar solvent. Methanol or aqueous ethanol (e.g., 75% ethanol) are commonly used due to their high efficiency in solubilizing polar glycosides like Mussaenoside.
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Solvent Partitioning (Liquid-Liquid Extraction): The crude extract is concentrated in vacuo and then subjected to solvent partitioning. This step separates compounds based on their differential solubility in immiscible solvents. A typical scheme involves partitioning the aqueous suspension of the crude extract sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to remove lipids, chlorophylls, and less polar compounds. The iridoid glycosides predominantly remain in the final aqueous or ethyl acetate fractions.
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Column Chromatography: The enriched fraction is subjected to various chromatographic techniques for purification.
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Adsorption Chromatography: Silica gel is often used, with a gradient elution system (e.g., ethyl acetate-methanol-water) to separate compounds based on polarity.
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Reversed-Phase Chromatography (C18): This is a powerful technique for separating polar compounds. Elution is typically performed with a gradient of methanol or acetonitrile in water.
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Size-Exclusion Chromatography: Sephadex LH-20 is frequently used to separate compounds based on molecular size, often with methanol as the eluent.
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Final Purification: Fractions containing Mussaenoside, monitored by Thin Layer Chromatography (TLC), are pooled. Final purification to obtain the pure compound may require preparative High-Performance Liquid Chromatography (HPLC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iridoid glucosides from Wendlandia ligustroides (Boiss. &Hohen.) Blakelock - PMC [pmc.ncbi.nlm.nih.gov]
